molecular formula C16H15N B080031 1-Ethyl-2-phenyl-1H-indole CAS No. 13228-39-2

1-Ethyl-2-phenyl-1H-indole

Cat. No. B080031
CAS RN: 13228-39-2
M. Wt: 221.3 g/mol
InChI Key: RAKSXVONTIQCGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethyl-2-phenyl-1H-indole derivatives involves various chemical reactions, including the Sonogashira-type reaction, which is employed to produce compounds like the title compound, C21H23NSi, through the reaction of 1-ethyl-3-iodo-2-phenyl-1H-indole with trimethylsilylacetylene. This process results in a nearly planar indole ring system oriented at a dihedral angle with respect to the phenyl ring, demonstrating the compound's structural versatility (Iaroslav Baglai et al., 2013). Additionally, other synthetic methods include the Fischer indole synthesis, which is used to generate various indole derivatives through reactions involving protic acids, showcasing the method's adaptability in producing a wide range of indole-based compounds (H. Ishii et al., 1973).

Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-phenyl-1H-indole derivatives often exhibits a nearly planar indole ring system. For instance, in the synthesis of C21H23NSi, the maximum atomic deviation in the indole ring system was found to be minimal, indicating a high degree of planarity, which affects the compound's electronic and optical properties (Iaroslav Baglai et al., 2013).

Chemical Reactions and Properties

1-Ethyl-2-phenyl-1H-indole and its derivatives participate in various chemical reactions, highlighting their reactivity and functional versatility. For example, the compound undergoes Sonogashira-type reactions, facilitating the introduction of trimethylsilyl groups and demonstrating its utility in creating complex molecular architectures. These reactions are pivotal for the synthesis of materials with specific electronic and structural properties (Iaroslav Baglai et al., 2013).

Physical Properties Analysis

The physical properties of 1-Ethyl-2-phenyl-1H-indole derivatives, such as solubility, are crucial for their application in organic synthesis. The solubility of 2-phenyl-1H-indole in organic solvents, for example, increases with temperature, which is important for its use as a chemical intermediate. These properties are often quantified using techniques like differential scanning calorimetry, providing insights into the compound's thermal behavior and stability (Jinqiang Liu et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-Ethyl-2-phenyl-1H-indole derivatives, such as reactivity towards nucleophiles and electrophiles, are integral to their utility in synthetic chemistry. These compounds exhibit a wide range of reactivities, as evidenced by their participation in Sonogashira-type reactions and other catalyzed processes. The study of these properties enables the development of novel synthetic methodologies and the production of compounds with potential pharmaceutical applications (Iaroslav Baglai et al., 2013).

Scientific Research Applications

  • Pharmacological Activities : Some derivatives of indole, including those related to 1-Ethyl-2-phenyl-1H-indole, have been investigated for their pharmacological activities, such as anti-inflammatory and analgesic effects (Basavarajaiah & Mruthyunjayaswamya, 2021).

  • Solubility in Organic Solvents : The solubility of 2-phenyl-1H-indole, a closely related compound, in various organic solvents has been studied, providing insight into its applications in organic syntheses (Liu et al., 2020).

  • Antioxidant, Antimicrobial, and Cytotoxic Properties : A derivative of 1-Ethyl-2-phenyl-1H-indole has shown antioxidant and antimicrobial properties without a cytotoxic effect on cancer cell lines, making it a promising candidate for further studies in these fields (Kurt-Kızıldoğan et al., 2020).

  • Antimicrobial Activity : Indole derivatives, similar to 1-Ethyl-2-phenyl-1H-indole, have been synthesized and shown to exert antimicrobial activity against various pathogens, indicating their potential use in developing new antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).

  • Corrosion Inhibition : Certain alkylated indoles have been studied as corrosion inhibitors for mild steel in acidic environments, suggesting potential industrial applications for indole derivatives (Verma et al., 2016).

  • Synthesis and Functionalization : Research on the synthesis and functionalization of indoles, including derivatives of 1-Ethyl-2-phenyl-1H-indole, highlights their significance in organic chemistry and drug discovery (Cacchi & Fabrizi, 2005).

Safety And Hazards

According to the safety data sheet, 1-Ethyl-2-phenyl-1H-indole should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided, and dust formation should be prevented .

properties

IUPAC Name

1-ethyl-2-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-2-17-15-11-7-6-10-14(15)12-16(17)13-8-4-3-5-9-13/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKSXVONTIQCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157459
Record name 1-Ethyl-2-phenyl-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-phenyl-1H-indole

CAS RN

13228-39-2
Record name 1-Ethyl-2-phenyl-1H-indole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-phenylindole
Source ChemIDplus
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Record name 1-Ethyl-2-phenyl-1H-indole
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Record name 1-ethyl-2-phenyl-1H-indole
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Record name 1-Ethyl-2-phenylindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
I Baglai, V Maraval, C Duhayon… - … Section E: Structure …, 2013 - scripts.iucr.org
… To a solution of 1-ethyl-2-phenyl-1H-indole 2 (0.5 g, 2.26 mmol) in CHCl 3 (30 ml) at 0 C was added N-iodosuccinimide (0.535 g, 2.37 mmol) as a small portions over 5 min. The mixture …
Number of citations: 4 scripts.iucr.org
M Konus, D Çetin, ND Kızılkan, C Yılmaz… - Journal of Molecular …, 2022 - Elsevier
… reaction to give the 3-bromo-1-ethyl-2-phenyl-1H-indole 2 by using literature procedure. Then … of 3-(5-bromothiophen-2-yl)-1-ethyl-2-phenyl-1H-indole (5). Lastly, the reaction between …
Number of citations: 12 www.sciencedirect.com
A Kurt-Kızıldoğan, Ç Otur, C Yılmaz… - Letters in Drug …, 2021 - ingentaconnect.com
… electrophilic aromatic substitution reactions from commercially available 1-ethyl-2-phenyl-1H-indole 1. When the 1-ethyl-2-phenyl-1H-indole 1 was reacted with Nbromosuccinimide (…
Number of citations: 2 www.ingentaconnect.com
M Konus, D Çetin, C Yılmaz, S Arslan, D Mutlu… - …, 2020 - Wiley Online Library
… -yl)-1-ethyl-2-phenyl-1H-indole derivative 5 was synthesized … -2-yl)-1-ethyl-2-phenyl-1H-indole 4 did not show any … -5-yl)-1-ethyl-2-phenyl-1H-indole 5 could be also considered …
AS Demir, S Tural - Arkivoc, 2008 - arkat-usa.org
… As shown in scheme 3, by using 1-ethyl-2-phenyl-1H-indole (8) instead of 4, the C-3 oxidized product 1-ethyl-2-phenyl-1H-indol-3yl acetate (9) was obtained in a 66% yield. Trace …
Number of citations: 3 www.arkat-usa.org
AS Demir, S Tural - 2008 - open.metu.edu.tr
… As shown in scheme 3, by using 1-ethyl-2-phenyl-1H-indole (8) instead of 4, the C-3 oxidized product 1-ethyl-2-phenyl-1H-indol-3yl acetate (9) was obtained in a 66% yield. Trace …
Number of citations: 0 open.metu.edu.tr
I Baglai, V Maraval, C Bijani, N Saffon-Merceron… - scholar.archive.org
… To a solution of 1-ethyl-2-phenyl-1H-indole (1.0 g, 4.52 mmol) in CHCl3 (50 mL) at 0 C was added N-bromosuccinimide (0.845 g, 4.75 mmol) over 5 min in small portions. The mixture …
Number of citations: 0 scholar.archive.org
AN Ivankin, GN Fadeev, VS Boldyrev… - Proceedings of …, 2017 - vuzbiochemi.elpub.ru
… 1-ethyl-2-phenyl-1H-indole; methyl esters of docosanoic, nonanoic, dodec-anoic, tetradecanoic, pentadecanoic, 9-hexadecene, hexadecanoic, cis-10-heptadecanoic, heptadecanoic, …
Number of citations: 1 vuzbiochemi.elpub.ru
L Omann, M Oestreich - Organometallics, 2017 - ACS Publications
… This was prepared from 1-ethyl-2-phenyl-1H-indole (5c, 44 mg, 0.20 mmol, 1.0 equiv), ruthenium complex [4a] + [BAr F 4 ] − (6.5 mg, 4.0 μmol, 2.0 mol %), methylphenylsilane (6c, 73 mg…
Number of citations: 42 pubs.acs.org
A Taheri, B Lai, J Yang, J Zhang, Y Gu - Tetrahedron, 2016 - Elsevier
By using a sulfone-containing Brønsted acid ionic liquid as catalyst, various densely substituted chroman derivatives were synthesized through hitherto unreported three-component …
Number of citations: 34 www.sciencedirect.com

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